

# Application Note: Development of a Stability-Indicating HPLC Method for Montelukast

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Montelukast(1-)

Cat. No.: B1264918

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and seasonal allergic rhinitis.<sup>[1]</sup> To ensure the safety and efficacy of pharmaceutical products, it is crucial to assess their stability. A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Montelukast in bulk and pharmaceutical dosage forms. The method is validated according to the International Conference on Harmonization (ICH) guidelines and is capable of separating Montelukast from its degradation products formed under various stress conditions.<sup>[2][3]</sup>

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

The analysis is performed using an HPLC system equipped with a UV detector. The chromatographic conditions are optimized to achieve good resolution between Montelukast and its degradants.

Table 1: Optimized Chromatographic Conditions

| Parameter            | Specification                                                                                          |
|----------------------|--------------------------------------------------------------------------------------------------------|
| HPLC System          | Agilent HPLC system or equivalent with UV-Vis Detector[4]                                              |
| Column               | C18 Column (e.g., Sheisedo C18, 250 x 4.6 mm, 5µm or X bridge C18, 250 x 4.6 mm, 5 µm)[2][5]           |
| Mobile Phase         | Acetonitrile: Buffer (e.g., 10mM Potassium Dihydrogen Phosphate, pH 4.5): Methanol (50:30:20 v/v/v)[2] |
| Flow Rate            | 1.5 mL/min[1][2][6]                                                                                    |
| Detection Wavelength | 255 nm or 248 nm[2][4]                                                                                 |
| Injection Volume     | 20 µL[2]                                                                                               |
| Column Temperature   | Ambient or 30°C                                                                                        |
| Run Time             | Approximately 10 minutes                                                                               |

## Preparation of Solutions

### 2.2.1 Mobile Phase Preparation:

- Prepare a 10 mM potassium dihydrogen phosphate buffer.
- Adjust the pH of the buffer to 4.5 using orthophosphoric acid.
- Filter the buffer and all solvents (Acetonitrile, Methanol) through a 0.45µ nylon membrane filter.
- Mix the filtered solvents in the ratio of Acetonitrile:Buffer:Methanol (50:30:20 v/v/v).
- Degas the mobile phase by sonication for 10-15 minutes before use.

### 2.2.2 Standard Stock Solution Preparation (Montelukast):

- Accurately weigh about 10 mg of Montelukast working standard and transfer it to a 100 mL volumetric flask.[2][6]
- Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.[2]
- Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100  $\mu\text{g}/\text{mL}$ .

#### 2.2.3 Working Standard Solution Preparation:

- From the standard stock solution, pipette 1 mL into a 10 mL volumetric flask.
- Dilute to the mark with the mobile phase to obtain a final concentration of 10  $\mu\text{g}/\text{mL}$ .[2]

## Forced Degradation (Stress) Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3] The drug is subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][7]

- Acid Hydrolysis:
  - Transfer 1 mL of the stock solution (1000  $\mu\text{g}/\text{mL}$ ) to a 10 mL volumetric flask.
  - Add 1 mL of 0.1N HCl and keep at room temperature for 2-4 hours.[8][9]
  - Neutralize the solution with an equivalent amount of 0.1N NaOH.
  - Dilute to 10 mL with mobile phase to get a concentration of 100  $\mu\text{g}/\text{mL}$  and then prepare the final working concentration.[8]
- Base Hydrolysis:
  - Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
  - Add 1 mL of 1N NaOH and keep in a water bath at 60°C for 4 hours.[9]
  - Neutralize the solution with an equivalent amount of 1N HCl.

- Dilute to volume with the mobile phase and prepare the final working concentration.[9]
- Oxidative Degradation:
  - Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
  - Add 1 mL of 30% hydrogen peroxide ( $H_2O_2$ ) solution.[9]
  - Keep the flask in a water bath at 60°C for 5 hours.[9]
  - Dilute to volume with the mobile phase and prepare the final working concentration.
- Thermal Degradation:
  - Keep the solid drug powder in a petri dish in a hot air oven at 100°C for a specified duration (e.g., 48 hours).[10]
  - After exposure, weigh the drug, prepare a stock solution, and dilute to the final working concentration.
- Photolytic Degradation:
  - Expose the solid drug powder to direct sunlight or in a photostability chamber for a defined period.
  - Prepare a stock solution from the exposed drug powder and dilute to the final working concentration.

## Results and Data Presentation

### Method Validation Summary

The developed HPLC method was validated as per ICH guidelines for parameters such as linearity, precision, accuracy, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 2: Summary of Method Validation Parameters

| Validation Parameter  | Result                                                     |
|-----------------------|------------------------------------------------------------|
| Linearity Range       | 2-10 µg/mL or 20-100 µg/mL[2][7]                           |
| Correlation Coeff.    | > 0.999[11]                                                |
| LOD                   | 0.04 µg/mL[2]                                              |
| LOQ                   | 0.11 µg/mL[2]                                              |
| Accuracy (% Recovery) | 98.36% - 100.15%[2]                                        |
| Precision (%RSD)      | < 2.0% for both intraday and interday precision[2]         |
| Specificity           | No interference from degradants or excipients observed.[2] |
| Retention Time (RT)   | Approx. 3.62 min[2]                                        |

## System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 3: System Suitability Parameters

| Parameter          | Acceptance Criteria | Typical Result |
|--------------------|---------------------|----------------|
| Tailing Factor     | ≤ 2                 | 1.1            |
| Theoretical Plates | > 2000              | > 3000         |
| %RSD for RT        | < 1.0%              | < 0.5%         |
| %RSD for Area      | < 2.0%              | < 1.0%         |

## Forced Degradation Results

The results indicate that Montelukast is susceptible to degradation under acidic and oxidative conditions, while being more stable under other stress conditions.[5][12] The method effectively resolved the main drug peak from all degradation product peaks.

Table 4: Summary of Forced Degradation Studies

| Stress Condition                               | Observation                                                                                  |
|------------------------------------------------|----------------------------------------------------------------------------------------------|
| Acid Hydrolysis (0.1N HCl)                     | Significant degradation observed. Montelukast is highly susceptible to acidic conditions.[5] |
| Base Hydrolysis (1N NaOH)                      | Degradation observed.[9]                                                                     |
| Oxidative (30% H <sub>2</sub> O <sub>2</sub> ) | Significant degradation observed, indicating susceptibility to oxidation.[8][12]             |
| Thermal (100°C)                                | Some degradation observed.[5][10]                                                            |
| Photolytic                                     | The drug was found to be relatively stable under photolytic conditions.[12]                  |

## Visualized Workflows

The following diagrams illustrate the logical flow of the method development and forced degradation studies.

[Click to download full resolution via product page](#)

Caption: Overall workflow for stability-indicating method development.



[Click to download full resolution via product page](#)

Caption: Protocol for executing forced degradation studies.

## Conclusion

The developed RP-HPLC method is simple, rapid, precise, accurate, and specific for the determination of Montelukast in the presence of its degradation products. The successful validation and forced degradation studies confirm that the method is stability-indicating and suitable for routine quality control analysis and stability studies of Montelukast in bulk drug and pharmaceutical formulations.[4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. jbpr.in [jbpr.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. jpsbr.org [jpsbr.org]
- 6. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Development of a Stability-Indicating HPLC Method for Montelukast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264918#development-of-a-stability-indicating-hplc-method-for-montelukast-1]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)